Pranferol

Description

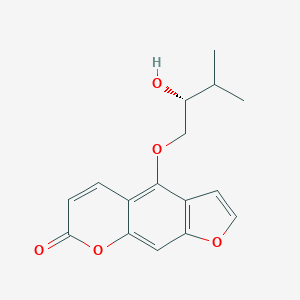

Structure

2D Structure

3D Structure

Properties

CAS No. |

14685-06-4 |

|---|---|

Molecular Formula |

C16H16O5 |

Molecular Weight |

288.29 g/mol |

IUPAC Name |

4-[(2R)-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C16H16O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,9,12,17H,8H2,1-2H3/t12-/m0/s1 |

InChI Key |

JZRGHDSNRVNBNT-LBPRGKRZSA-N |

SMILES |

CC(C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O |

Isomeric SMILES |

CC(C)[C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O |

Canonical SMILES |

CC(C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O |

Other CAS No. |

14685-06-4 |

Synonyms |

pranferol |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation of Pranferol

Comprehensive Spectroscopic Characterization of Pranferol

Spectroscopic methods are fundamental to the initial characterization and subsequent structural determination of organic compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy provides a wealth of information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules, providing detailed information about the carbon-hydrogen framework and the relative spatial arrangement of atoms. mdpi.comnih.govresearchgate.netbruker.comnumberanalytics.comrsc.org Analysis of the ¹H NMR spectrum of this compound reveals distinct signals corresponding to different proton environments within the molecule. Chemical shifts (δ), multiplicities, and coupling constants (J) provide insights into the types of protons (e.g., methyl, methylene, methine, aromatic) and their neighboring atoms. numberanalytics.comonlineorganicchemistrytutor.com For instance, the presence of signals in the aromatic region (δ 6.5-8.5 ppm) would indicate aromatic moieties, while signals around δ 0.8-1.0 ppm often suggest the presence of methyl groups.

¹³C NMR spectroscopy provides information on the carbon skeleton, with chemical shifts indicating the hybridization and electronic environment of each carbon atom. numberanalytics.comrsc.orgintertek.com The combination of ¹H and ¹³C NMR data, particularly through two-dimensional (2D) NMR experiments, allows for the establishment of atom connectivity. researchgate.netnih.gov Experiments such as Correlation Spectroscopy (COSY) reveal proton-proton couplings through bonds, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with the carbons to which they are directly attached (HSQC) or coupled over two or three bonds (HMBC). bruker.com These 2D NMR techniques are indispensable for piecing together the structural fragments of this compound. researchgate.net

Furthermore, NMR can provide information about relative stereochemistry through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations observed in experiments like NOESY or ROESY. numberanalytics.com NOE correlations indicate spatial proximity between protons, regardless of bond connectivity, which is vital for determining the relative orientation of substituents in chiral centers or on rings.

Example ¹H NMR Data for Hypothetical this compound (partial data)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment (Hypothetical) |

| 7.25 | d | 8.0 | 2H | Aromatic H |

| 7.10 | t | 8.0 | 2H | Aromatic H |

| 3.55 | m | - | 1H | CH-O |

| 2.15 | s | - | 3H | CH₃-C=O |

| 1.20 | d | 7.0 | 6H | CH(CH₃)₂ |

Example ¹³C NMR Data for Hypothetical this compound (partial data)

| Chemical Shift (δ, ppm) | Type (from DEPT) | Assignment (Hypothetical) |

| 175.8 | C | C=O |

| 130.1 | CH | Aromatic CH |

| 128.5 | CH | Aromatic CH |

| 78.2 | CH | CH-O |

| 25.6 | CH₃ | CH₃-C=O |

| 22.1 | CH₃ | CH(CH₃)₂ |

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pattern. numberanalytics.comonlineorganicchemistrytutor.comintertek.com High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the accurate mass of the molecular ion, allowing for the calculation of the elemental formula. sydney.edu.au The molecular ion peak (M⁺) in the mass spectrum corresponds to the intact molecule that has been ionized. sydney.edu.aublogspot.com

Fragmentation patterns observed in techniques like Electron Ionization (EI-MS) or tandem mass spectrometry (MS/MS) provide structural information by breaking the molecule into smaller, charged fragments. intertek.comuoguelph.caresearchgate.net The masses of these fragments can be correlated to specific substructures within this compound. blogspot.com For instance, the loss of a specific neutral fragment (e.g., H₂O, CO₂, or an alkyl group) from the molecular ion or other fragment ions can indicate the presence of certain functional groups or structural motifs. blogspot.com Tandem MS (MS/MS) involves the selection of a precursor ion, its fragmentation, and analysis of the resulting product ions, yielding more detailed structural information. intertek.comresearchgate.net

Example HRMS Data for Hypothetical this compound

| Ion Type | m/z | Intensity (%) | Calculated Mass | Elemental Formula (Hypothetical) |

| [M+H]⁺ | 315.1234 | 100 | 315.1230 | C₁₈H₁₉NO₃ |

| Fragment Ion 1 | 203.0876 | 45 | 203.0873 | C₁₂H₁₁O₂ |

| Fragment Ion 2 | 161.0450 | 60 | 161.0447 | C₉H₉O₂ |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification

UV-Vis spectroscopy provides information about electronic transitions within a molecule, which can indicate the presence of conjugated systems, aromatic rings, or other chromophores that absorb light in the UV and visible regions of the spectrum. onlineorganicchemistrytutor.commrclab.comitwreagents.comyoutube.comlibretexts.org The UV-Vis spectrum of this compound would show absorption maxima (λmax) at specific wavelengths, with the intensity of absorption (absorbance) related to the concentration of the compound and the path length of the sample. youtube.comlibretexts.org The position and intensity of these absorption bands can provide clues about the nature and extent of π-electron systems present. mrclab.comlibretexts.org

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. numberanalytics.comonlineorganicchemistrytutor.comintertek.commrclab.comitwreagents.comyoutube.comlibretexts.org This technique measures the vibrations of chemical bonds when exposed to infrared radiation. youtube.comlibretexts.org Specific functional groups absorb IR radiation at characteristic frequencies, resulting in distinctive bands in the IR spectrum. mrclab.comitwreagents.comlibretexts.org For example, a strong absorption band around 1700 cm⁻¹ typically indicates the presence of a carbonyl group (C=O), while broad absorption in the region of 3200-3600 cm⁻¹ suggests the presence of hydroxyl (O-H) or amine (N-H) groups. youtube.comlibretexts.org Analysis of the IR spectrum of this compound helps confirm the presence or absence of key functional groups suggested by NMR and MS data.

Example IR Data for Hypothetical this compound (partial data)

| Wavenumber (cm⁻¹) | Intensity | Assignment (Hypothetical) |

| 3350 | Broad, Strong | O-H or N-H stretch |

| 1710 | Strong | C=O stretch |

| 1600 | Medium | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch |

Example UV-Vis Data for Hypothetical this compound

| λmax (nm) | Absorbance (AU) | Assignment (Hypothetical) |

| 254 | 0.85 | π-π* transition (aromatic) |

| 280 | 0.32 | n-π* transition (carbonyl) |

X-ray Crystallographic Analysis of this compound and Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute configuration, provided that a suitable single crystal can be obtained. rigaku.comnih.govazolifesciences.comanton-paar.comacs.org By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of a crystal, the arrangement of atoms within the crystal lattice can be determined. rigaku.comazolifesciences.comanton-paar.com

For this compound, obtaining a high-quality single crystal would allow for an unambiguous determination of its solid-state structure. This technique is particularly powerful for confirming connectivity established by NMR and providing accurate stereochemical assignments. rigaku.comnih.gov If this compound itself is difficult to crystallize, the preparation and crystallization of a derivative might be pursued. acs.org X-ray crystallography provides a static picture of the molecule in the crystalline state, which can be compared to structural information obtained from other techniques. nih.gov

Chiroptical Spectroscopy (CD and ECD) for Absolute Configuration Assignment

For chiral molecules like this compound (assuming it possesses chirality), chiroptical spectroscopy, specifically Circular Dichroism (CD) and Electronic Circular Dichroism (ECD), is invaluable for assigning the absolute configuration. encyclopedia.pubnih.govfrontiersin.orgnih.gov While NMR can often establish relative stereochemistry, CD/ECD is sensitive to the differential absorption of left and right circularly polarized light by a chiral molecule, which is directly related to its three-dimensional structure and absolute configuration. encyclopedia.pubnih.gov

The ECD spectrum of an enantiomer is a mirror image of its stereoisomer. encyclopedia.pubnih.gov By comparing the experimental ECD spectrum of this compound to calculated ECD spectra for possible stereoisomers (using computational methods like Density Functional Theory), the absolute configuration can often be assigned. frontiersin.orgresearchgate.net The presence of suitable chromophores in this compound is necessary for observable CD/ECD signals. frontiersin.orgresearchgate.net This technique is particularly useful when X-ray crystallography is not feasible due to the inability to obtain suitable crystals. nih.gov

Chromatographic Strategies for this compound Isolation and Enantiomeric Separation

Chromatography plays a critical role in the isolation and purification of this compound from complex mixtures, as well as in the separation of its enantiomers if it exists as a racemate. muohio.edusgkgdcvinukonda.ac.inbyjus.comiipseries.orgbritannica.com Various chromatographic techniques can be employed depending on the properties of this compound and the nature of the matrix from which it is isolated.

Techniques such as column chromatography (including flash chromatography) are commonly used for initial purification based on differences in polarity or affinity for a stationary phase. muohio.edusgkgdcvinukonda.ac.inbyjus.comiipseries.org High-Performance Liquid Chromatography (HPLC) offers higher resolution and is frequently used for further purification and analysis of compound purity. muohio.eduiipseries.orgbritannica.comchiralpedia.com The choice of stationary phase (e.g., silica (B1680970) gel, reversed-phase C18) and mobile phase is optimized to achieve effective separation. muohio.eduiipseries.org

If this compound is a chiral compound and is obtained as a racemic mixture, enantiomeric separation is necessary to study the properties of individual enantiomers, as they can exhibit different biological activities. chiralpedia.comwisdomlib.orgsygnaturediscovery.comlibretexts.org Chiral chromatography, using a chiral stationary phase (CSP), is the standard method for separating enantiomers. chiralpedia.comsygnaturediscovery.comlibretexts.orgwikipedia.org The enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times and thus separation. chiralpedia.comwikipedia.org Chiral HPLC is a widely used technique for both analytical and preparative enantiomeric separations of chiral compounds like this compound. nih.govchiralpedia.comsygnaturediscovery.com

Example Chiral HPLC Data for Hypothetical Racemic this compound

| Peak | Retention Time (min) | Peak Area (%) | Enantiomer (Hypothetical) |

| 1 | 15.2 | 50.1 | Enantiomer A |

| 2 | 16.5 | 49.9 | Enantiomer B |

This data indicates a nearly 50:50 mixture of two enantiomers, characteristic of a racemic sample.

Example Preparative Chromatography Data for Hypothetical this compound Isolation

| Fraction Range | Elution Solvent System (Hexanes/EtOAc) | Mass Recovered (mg) | Purity (by analytical HPLC) |

| 1-10 | 90:10 | 15 | < 5% |

| 11-25 | 80:20 | 150 | > 95% |

| 26-40 | 70:30 | 30 | < 10% |

This table illustrates the outcome of a hypothetical column chromatography separation, showing enrichment of this compound in fractions 11-25.

The combination of these advanced spectroscopic and chromatographic techniques provides a comprehensive approach to the structural elucidation of this compound, allowing for the determination of its full molecular structure, including stereochemistry.

Biosynthetic Pathways and Chemical Synthesis of Pranferol and Analogues

Proposed Biosynthetic Origins of Pranferol

This compound is a furanocoumarin, a class of secondary metabolites found in plants. researchgate.netmdpi.com The biosynthesis of coumarins, including furanocoumarins, generally proceeds via the shikimic acid pathway, leading to the formation of trans-cinnamic acid. gla.ac.uk trans-Cinnamic acid is considered a precursor for various coumarins. gla.ac.uk While a specific detailed biosynthetic pathway for this compound itself is not explicitly outlined in the search results, its presence alongside other furanocoumarins like psoralen (B192213), isoimperatorin, and oxypeucedanin (B192039) in plants like Prangos ferulacea suggests a shared or related biosynthetic origin within the furanocoumarin pathway. nih.govmdpi.com Marmesin (B225713) is identified as a precursor in furanocoumarin biosynthesis. nih.govmdpi.com The structural features of this compound, specifically the furan (B31954) ring fused to a coumarin (B35378) core and the prenyl-derived side chain, are characteristic of furanocoumarins, which are typically formed through the prenylation of a coumarin precursor followed by cyclization and further modifications. gla.ac.uk

Chemoenzymatic and Biomimetic Syntheses of this compound Scaffolds

Chemoenzymatic synthesis combines chemical and enzymatic steps to synthesize complex molecules, leveraging the selectivity of enzymes. escholarship.orgmdpi.com Biomimetic synthesis aims to emulate natural biosynthetic pathways in the laboratory. ed.ac.ukresearchgate.net While direct chemoenzymatic or biomimetic syntheses specifically of the complete this compound scaffold are not detailed in the provided search results, research on the chemoenzymatic preparation of furan-based alcohols and the biomimetic synthesis of other natural products with complex ring systems, such as diterpenes and preuisolactone A, indicates the potential of these approaches for constructing coumarin and furanocoumarin scaffolds. ed.ac.uknih.govresearchgate.netnih.govmdpi.comrsc.orgrsc.org Studies on chemoenzymatic synthesis have demonstrated the use of enzymes like lipases for enantioselective transformations and polyketide synthases for generating diverse polyketide products, which could be relevant to the synthesis of the prenyl side chain or the coumarin core of this compound. escholarship.orgmdpi.comresearchgate.netnih.govrsc.org Biomimetic approaches have successfully been applied to construct intricate cyclic structures through reactions like cycloadditions, offering potential strategies for forming the furan ring system in furanocoumarins. researchgate.netnih.gov

Synthetic Exploration of this compound Derivatives and Precursor Studies

Research has involved the isolation and characterization of this compound from natural sources. researchgate.netscispace.comtandfonline.com Studies have also focused on the synthesis of various coumarin derivatives and related heterocyclic compounds, which could inform the synthetic exploration of this compound analogues. scielo.bramegroups.orgekb.egresearchgate.netresearchgate.net Precursor studies in furanocoumarin biosynthesis, such as the identification of marmesin as a precursor, provide insights into potential starting materials and intermediate steps for the synthesis of this compound. nih.govmdpi.com The synthesis of other furanocoumarins, like sphondin (B16643) and angelicin, utilizing reactions such as benzannulation of furylcarbene complexes, demonstrates synthetic methodologies applicable to the furanocoumarin scaffold found in this compound. researchgate.net The synthesis of novel derivatives of natural products, including coumarins, is an active area of research, often aiming to explore their biological activities. mdpi.comscielo.bramegroups.orgekb.egresearchgate.netresearchgate.net

Molecular Mechanisms of Biological Activity of Pranferol

Pranferol's Immunomodulatory Actions

Immunomodulation involves the regulation of the immune system. biorxiv.orgfrontiersin.orgscientificarchives.com this compound, as a coumarin (B35378), belongs to a class of compounds that have demonstrated immunomodulatory effects. mdpi.comnih.gov

Cellular Pathway Modulation in Immune Responses

Immune responses involve complex cellular pathways. frontiersin.orgscientificarchives.com While specific details on how this compound modulates these pathways are limited in the search results, coumarins in general have been shown to interfere with various pathways involved in inflammation and immune cell regulation. mdpi.com These include modulation of NF-κB, MAPK, and PI3K/Akt pathways, which are central to immune cell function and inflammatory responses. mdpi.com

Receptor and Signaling Cascade Interactions

Cellular responses, including immune responses, are often initiated by the interaction of compounds with receptors, triggering intracellular signaling cascades. wikipathways.orgpressbooks.pub While direct interaction data for this compound with specific immune cell receptors is not explicitly detailed in the search results, coumarins have been reported to interact with numerous enzymes and receptors in living organisms. researchgate.net Signaling cascades, such as the JAK/STAT pathway, MAPK pathway, and PI3K/Akt pathway, play crucial roles in mediating cellular responses to external stimuli and are known targets for immunomodulatory compounds. mdpi.compressbooks.pub The activation or inhibition of these cascades can significantly alter immune cell behavior and function. mdpi.comku.edu

Regulation of Gene Expression in Immune Cells

Regulation of gene expression is a fundamental mechanism by which cells control their function, including immune cells. nih.govlibretexts.org This involves the coordinated action of transcription factors and signaling molecules that influence which genes are turned on or off. nih.govnih.gov While specific studies on this compound's effect on gene expression in immune cells were not found, coumarins have been shown to suppress the expression of pro-inflammatory genes. mdpi.com This regulation can impact the synthesis of cytokines, chemokines, and other molecules critical for immune responses. mdpi.commedicaljournals.se

Antiviral Mechanisms of this compound

This compound has been reported to exhibit antiviral activity. thegoodscentscompany.comtandfonline.comresearchgate.net Natural compounds, including coumarins, are being investigated for their potential against various viruses, including SARS-CoV-2. mdpi.comdoi.orgresearchgate.netnih.gov

Interaction with Viral Proteases (e.g., SARS-CoV-2 Main Protease)

Viral proteases are essential enzymes for the replication cycle of many viruses, including coronaviruses like SARS-CoV-2. mdpi.comnih.govmdpi.com The SARS-CoV-2 main protease (Mpro), also known as 3CLpro, is a key target for antiviral drug development because it is responsible for processing viral polyproteins into functional proteins. mdpi.comnih.govmdpi.com Studies have investigated the potential of coumarins, including this compound, to inhibit SARS-CoV-2 Mpro through molecular docking studies. nih.govchemrxiv.org These in silico studies suggest that certain coumarin compounds can interact with the active site of SARS-CoV-2 Mpro. nih.govchemrxiv.org

Hydrogen Bonding Interactions within Enzyme Active Sites

The interaction between a molecule like this compound and an enzyme's active site, such as the SARS-CoV-2 main protease, often involves non-covalent forces, including hydrogen bonding. libretexts.orglibretexts.orgrsc.org The active site of an enzyme is a specific region with a unique conformation and chemical properties that facilitate substrate binding and catalysis. libretexts.orgjrc.ac.in Hydrogen bonds form between hydrogen bond donors (e.g., -OH or -NH groups) and acceptors (e.g., oxygen or nitrogen atoms) in the interacting molecules. libretexts.orglibretexts.org Molecular docking studies can predict the potential binding modes and interactions, including hydrogen bonds, between a ligand (like this compound) and the amino acid residues within the enzyme's active site. nih.govchemrxiv.org These interactions contribute to the stability of the enzyme-ligand complex and can influence the enzyme's activity. libretexts.orgnih.gov In silico analyses have suggested that coumarin derivatives can interact favorably with the binding pocket of coronavirus 3CLpro, exhibiting interactions with key residues, including the catalytic dyad (His41 and Cys145), often involving hydrogen bonding. nih.gov While specific hydrogen bonding details for this compound with SARS-CoV-2 Mpro are not explicitly provided in the search results, the general principle of hydrogen bonding being crucial for ligand-enzyme interaction in the context of coumarins and viral proteases has been reported. nih.gov

Modulation of Host Cellular Factors Relevant to Viral Replication

Viruses are obligate intracellular parasites that heavily rely on the host cell's machinery and factors for successful replication. embopress.orgnih.gov Consequently, compounds that can modulate host cellular factors involved in the viral life cycle represent a potential strategy for antiviral intervention. Host restriction factors are cellular proteins that can inhibit viral replication at various stages, such as entry, transcription, translation, assembly, and release. nih.govfrontiersin.org Viruses, in turn, have evolved mechanisms to counteract these host defenses. embopress.orgfrontiersin.orgnih.gov While the provided information indicates that this compound has been investigated for antiviral activity, detailed mechanisms regarding its specific modulation of host cellular factors relevant to viral replication, such as interference with host protein synthesis or interactions with specific host restriction factors involved in the life cycle of viruses like HIV, are not extensively described in the available search results.

Mechanisms Underlying Anti-HIV Activity of this compound

This compound has been reported to possess anti-HIV activity. mdpi.com The mechanisms by which compounds exert anti-HIV effects are diverse and can involve targeting various stages of the viral life cycle. Common targets for anti-HIV drugs include viral enzymes such as reverse transcriptase, protease, and integrase, which are essential for viral replication. clevelandclinic.orgimmunopaedia.org.za Other strategies involve inhibiting viral entry into host cells or interfering with viral assembly and budding. immunopaedia.org.zawikipedia.org While the anti-HIV activity of this compound has been noted, the specific molecular mechanisms by which it inhibits HIV replication, such as the identification of specific viral or host targets it interacts with, are not detailed within the scope of the provided search results.

Anticancer and Cytotoxic Mechanisms of this compound

Natural compounds are a significant source of potential anticancer agents, and their cytotoxic effects on malignant cells are often mediated through various mechanisms aimed at inhibiting cancer cell growth and survival. mdpi.comfrontiersin.org this compound has been evaluated for its cytotoxic potential against certain cancer cell lines. tandfonline.commedicinescience.orgresearchgate.netresearchgate.net

Induction of Apoptotic Pathways in Malignant Cells

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or abnormal cells, including cancer cells. frontiersin.orgnih.govmdpi.com Evasion of apoptosis is a hallmark of cancer, and the induction of apoptosis in malignant cells is a primary goal of many cancer therapies. frontiersin.orgnih.govmdpi.com Anticancer compounds can trigger apoptosis through various intrinsic or extrinsic pathways, often involving the activation of caspases, a family of proteases that execute the dismantling of the cell. nih.govnih.gov Studies on natural products have demonstrated their ability to induce apoptosis in cancer cells through caspase-dependent mechanisms. nih.govnih.gov While this compound has shown cytotoxic effects on certain cancer cell lines tandfonline.commedicinescience.org, the specific apoptotic pathways it activates, such as the involvement of particular caspases or the modulation of pro- or anti-apoptotic proteins, are not explicitly detailed in the provided search results.

Interaction with Components of the Tumor Microenvironment

Research suggests that this compound may influence the tumor microenvironment and immune cell infiltration. biosynth.com The tumor microenvironment (TME) consists of cancer cells and surrounding stromal cells, including immune cells, fibroblasts, and endothelial cells, which contribute to tumor development and progression. nih.govkeystonesymposia.org The TME can be shaped by neuro-immune interactions. keystonesymposia.org While the specific mechanisms of this compound's interaction with the TME require further study, its reported immunomodulatory properties suggest a potential to influence the complex cellular interactions within this environment. biosynth.comnih.gov Studies on other investigational agents in the TME have utilized techniques like intratumor microdosing and spatial profiling to assess drug effects on cell cycle inhibition and immune pathway induction within the intact tumor. nih.gov

Other Investigated Biological Mechanisms of this compound

Antimicrobial Action (e.g., against Staphylococcus aureus and MRSA)

This compound has been investigated for its antimicrobial action, including against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov MRSA is a significant cause of difficult-to-treat infections due to its resistance to beta-lactam antibiotics. bcm.eduwikipedia.org This resistance is primarily mediated by the acquisition of the mecA gene, which encodes for penicillin-binding protein 2a (PBP2a). bcm.eduwikipedia.orgnih.gov PBP2a has a low affinity for beta-lactam antibiotics, allowing the bacteria to synthesize cell walls even in the presence of these drugs. bcm.eduwikipedia.orgnih.gov Some MRSA strains also produce beta-lactamase enzymes that hydrolyze beta-lactam antibiotics. nih.gov

Research on farrerol (B190892), a related bioactive agent, has shown significant mitigation of beta-lactam resistance in MRSA by interfering with BlaZ and PBP2a proteins. nih.gov Farrerol also indirectly diminishes the oligomerization of PBP2a by disrupting pigment synthesis and exhibits antivirulence efficacy by inhibiting the accessory gene regulator (Agr) system. nih.gov While the specific mechanisms for this compound's antimicrobial action against S. aureus and MRSA are not detailed in the provided information, studies on related compounds like farrerol provide potential insights into the types of mechanisms that could be involved, such as targeting resistance mechanisms or virulence factors. nih.gov

Cellular and Molecular Aspects of Hepatoprotection

Hepatoprotection involves mechanisms that protect the liver from damage. Liver injury can be induced by various factors, including toxins and drugs, leading to oxidative stress, inflammation, and apoptosis of hepatocytes. nih.govnrfhh.comsamipubco.com Key cellular and molecular events in hepatotoxicity include the generation of reactive oxygen species (ROS), lipid peroxidation, mitochondrial damage, and the activation of inflammatory pathways. nih.govsamipubco.com

Natural products, particularly flavonoids and polyphenols, have been investigated for their hepatoprotective properties. nih.govnrfhh.comsamipubco.com Their mechanisms often involve antioxidant activity, scavenging free radicals, reducing lipid peroxidation, and enhancing cellular antioxidant defense systems. nih.govsamipubco.com They can also modulate inflammatory pathways, inhibit apoptosis and necrosis, and regulate signaling cascades involved in liver injury. nih.govsamipubco.com For example, some natural compounds can regulate the expression of genes involved in liver fibrosis, such as TGFβ, Collα1, MMP2, and TIMP1. d-nb.info While the specific cellular and molecular aspects of this compound's hepatoprotection are not detailed in the provided text, its classification as a phytochemical and the known hepatoprotective mechanisms of other natural compounds suggest potential avenues for investigation, such as antioxidant or anti-inflammatory effects, or modulation of pathways related to cell survival and tissue remodeling. biosynth.comnih.govnrfhh.comsamipubco.com

Computational and Theoretical Research on Pranferol

Molecular Docking Studies of Pranferol-Target Interactions

Molecular docking is a widely used in silico technique to predict the binding affinity and preferred orientation of a ligand (such as this compound) within the binding site of a target protein nih.govchemrxiv.org. This method helps to identify potential molecular targets and understand the nature of the interactions involved.

This compound has been investigated through molecular docking studies, particularly in the context of its potential antiviral activity against SARS-CoV-2. Studies have explored its interactions with key viral proteins, including the main protease (Mpro), also known as 3CLpro nih.govchemrxiv.orgsemanticscholar.orgpensoft.netresearchgate.netnih.govpensoft.netresearchgate.net.

Docking simulations with SARS-CoV-2 Mpro have indicated that this compound can form various types of interactions within the active site. These include hydrogen bonds with amino acid residues such as Glu-166, π-alkyl interactions with Pro-168 and Met-165, and C-H bonds with Thr-190 and Gln-189 nih.gov. Another study reported interactions with HIS 41, GLU 166, and GLN 189, involving H-Pi and Pi-H interactions semanticscholar.orgpensoft.netresearchgate.netpensoft.net.

The binding affinity is typically represented by a docking score or binding energy. For this compound interacting with SARS-CoV-2 Mpro, reported binding energy values include -7.16 kcal/mol (determined using SwissDock) nih.gov and -5.95 (reported in another study) semanticscholar.orgpensoft.netresearchgate.netpensoft.net. These scores suggest a favorable binding interaction with the target protein.

Beyond antiviral targets, this compound has also been included in docking studies examining the interaction of coumarins with human cytochrome P450 enzymes, such as CYP3A4. These studies have noted strong stacking interactions between the furanocoumarin ring structure of compounds like this compound and the enzyme's active site mdpi.comsemanticscholar.org.

The following table summarizes some reported molecular docking results for this compound with SARS-CoV-2 Mpro:

| Target Protein | Reported Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions | Source |

| SARS-CoV-2 Mpro | -7.16 | Glu-166, Pro-168, Met-165, Thr-190, Gln-189 | Hydrogen bonds, π-alkyl, alkyl hydrophobic, C-H bonds | nih.gov |

| SARS-CoV-2 Mpro | -5.95 | HIS 41, GLU 166, GLN 189 | H-Pi, Pi-H | semanticscholar.orgpensoft.netresearchgate.netpensoft.net |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of potential binding poses, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time in a simulated physiological environment semanticscholar.orgpensoft.netresearchgate.netnih.gov. MD simulations can validate docking results and provide a more reliable assessment of complex stability nih.gov.

Studies investigating coumarins, including this compound, as potential inhibitors of SARS-CoV-2 proteins have utilized MD simulations to evaluate the stability of the docked complexes semanticscholar.orgpensoft.netresearchgate.netnih.gov. These simulations typically involve simulating the complex's movement and interactions within a water box with appropriate force fields and conditions (e.g., temperature and pressure) for a specific duration (e.g., 50 ns) semanticscholar.orgpensoft.netresearchgate.net.

Although the provided information highlights the application of MD simulations to coumarin-SARS-CoV-2 protein complexes and mentions this compound in the initial docking phase, specific detailed outcomes of MD simulations specifically for the this compound-Mpro complex regarding its stability metrics (like RMSD, RMSF, or specific interaction persistence) are not extensively detailed in the available snippets compared to findings for other coumarins like Coumermycin or Glycycoumarin semanticscholar.orgpensoft.netresearchgate.netnih.gov. However, the use of MD in these studies underscores its importance in assessing the dynamic behavior and predicted stability of interactions identified through docking.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular properties, and reactivity of compounds at a fundamental level researchgate.netdokumen.pub. These calculations can provide details about parameters like optimized geometry, atomic charges, molecular polarizabilities, and vibrational spectra researchgate.net.

In the context of coumarins, including this compound, DFT calculations have been utilized in studies exploring their interactions with biological systems like cytochrome P450 enzymes mdpi.comsemanticscholar.org. For instance, DFT was applied to perform geometry minimization and confirm hydrogen bond interactions for other coumarins docked into the active site of CYP3A4 mdpi.com. These calculations can help to understand how the electronic properties of the ligand influence its interaction with the protein.

While this compound has been included in studies where DFT calculations were performed on related coumarins or extracts containing this compound, the available information does not provide specific detailed results from DFT calculations focused solely on this compound's electronic structure or reactivity mdpi.comsemanticscholar.orgresearchgate.net. However, the application of DFT in related research indicates its relevance for gaining deeper theoretical insights into the intrinsic properties of this compound that govern its behavior and interactions.

Network Pharmacology Approaches for Multi-Target Analysis

Network pharmacology is a systems-level approach that investigates the complex interactions between multiple components in a biological system, such as the effects of multi-ingredient treatments on various targets and pathways nih.gov. This approach is particularly useful for understanding the mechanisms of action of traditional medicines or compounds with potential multi-target effects.

This compound has been identified as a potentially active ingredient within the framework of network pharmacology studies. For example, it was included as an effective component (MOL013332) in a network pharmacology study investigating the mechanisms of Di-Tan-Decoction (DTT), a Traditional Chinese Medicine formula used for treating intracerebral hemorrhage (ICH) nih.gov.

Advanced Analytical Methodologies for Pranferol Research

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable tools in Pranferol research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), including its tandem variant (LC-MS/MS), have been widely applied to the analysis of coumarins, the class of compounds to which this compound belongs, in various plant extracts. nih.govthegoodscentscompany.comnih.govfishersci.camycocentral.euguidetoimmunopharmacology.orgeasychem.orgtcmsp-e.com

GC-MS has been employed for the identification of apolar constituents, including coumarins, in extracts of Prangos ferulacea. thegoodscentscompany.com This technique allows for the separation of volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase, followed by fragmentation and detection in a mass spectrometer, providing characteristic mass spectra for identification.

LC-MS/MS is a powerful hyphenated technique that couples the separation of compounds in a liquid phase with highly sensitive and selective mass analysis. It has been specifically mentioned for the identification and characterization of phytocompounds, including coumarins, in Prangos platychlaena, a species related to Prangos ferulacea. fishersci.camycocentral.eu This method is valued for its simplicity and speed in the analysis of complex plant extracts. fishersci.camycocentral.eu The use of tandem mass spectrometry (MS/MS) provides additional structural information by fragmenting selected ions and analyzing their daughter ions, significantly enhancing the confidence of identification.

High-performance liquid chromatography coupled with photodiode array detection and electrospray ionization triple quadrupole mass spectrometric detection (HPLC-PDA-ESI-tQ-MS/MS) represents a highly advanced hyphenated technique utilized for the analysis and quantification of coumarins in botanical matrices. tcmsp-e.com The PDA detector provides UV-Vis spectral data, aiding in the identification and assessment of peak purity, while the ESI-tQ-MS/MS system offers sensitive detection and structural confirmation through precise mass measurements and fragmentation patterns.

Beyond hyphenated techniques, various spectroscopic methods have been fundamental in the structural elucidation of isolated this compound. These include Ultraviolet (UV), Infrared (IR), High-Resolution Electrospray Ionization Mass Spectrometry ((HR)ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, such as 1H NMR, 13C NMR, Heteronuclear Single Quantum Coherence (HSQC), 1H-1H Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC). X-ray crystallography has also been applied to determine the absolute configuration of this compound. uni.lu

Quantitative Analytical Methods for this compound in Biological and Botanical Matrices

Quantitative analysis of this compound is essential for determining its concentration in various sources and studying its behavior in different systems. While the search results did not provide specific quantitative methods for this compound in biological matrices like plasma, they highlight approaches used for its quantification in botanical samples.

HPLC-PDA-ESI-tQ-MS/MS has been successfully applied for the quantitative analysis of coumarins, including this compound, in Heracleum dissectum seed oil. tcmsp-e.com This method allowed for the characterization and quantification of 38 coumarins in the oil. tcmsp-e.com The total coumarin (B35378) content in H. dissectum seed oil was found to vary between 181.14 and 238.42 mg/mL. tcmsp-e.com

GC-MS has also been used for both qualitative and quantitative analyses of furanocoumarins in extracts of Prangos ferulacea. nih.gov Quantitative analysis using chromatographic methods typically involves the use of calibration curves generated from analyzing solutions of known concentrations of the target analyte (external standardization) or by using internal standards. uni.lu Statistical methods, such as one-way analysis of variance (ANOVA), are employed to analyze quantitative data and determine the significance of findings. tcmsp-e.com

While specific quantitative data solely for this compound concentration in various matrices was not extensively detailed in the search results, the application of these advanced hyphenated techniques demonstrates the established methodologies for its precise quantification in botanical sources.

Table 1: Analytical Techniques Applied in this compound and Coumarin Research

| Technique | Application in this compound/Coumarin Research | Matrix Examples |

| GC-MS | Identification and quantitative analysis of coumarins and other apolar compounds | Prangos ferulacea extracts, Heracleum dissectum seed oil thegoodscentscompany.comnih.govtcmsp-e.com |

| LC-MS/MS | Identification and characterization of phytocompounds, including coumarins | Prangos platychlaena extracts fishersci.camycocentral.eu |

| HPLC-PDA-ESI-tQ-MS/MS | Characterization and quantitative analysis of coumarins | Heracleum dissectum seed oil tcmsp-e.com |

| UV Spectroscopy | Structural elucidation | This compound uni.lu |

| IR Spectroscopy | Structural elucidation | This compound uni.lu |

| (HR)ESI-MS | Structural elucidation, precise mass measurement | This compound uni.lu |

| NMR Spectroscopy (1H, 13C, HSQC, COSY, HMBC) | Detailed structural elucidation | This compound uni.lu |

| X-ray Crystallography | Determination of absolute configuration | (+)-Pranferol uni.lu |

Table 2: Quantitative Finding Example for Coumarins in a this compound-Containing Matrix

| Matrix | Analyte Group | Total Concentration Range (mg/mL) | Analytical Method | Citation |

| Heracleum dissectum seed oil | Coumarins | 181.14 - 238.42 | HPLC-PDA-ESI-tQ-MS/MS | tcmsp-e.com |

These advanced analytical methodologies are fundamental for ongoing research into this compound, enabling scientists to accurately identify, characterize, and quantify this compound in diverse and complex samples.

Future Directions and Emerging Research Avenues for Pranferol

Identification of Novel Molecular Targets and Pathways

Understanding the precise molecular targets and signaling pathways that Pranferol interacts with is a critical area for future research. While it is known that this compound, as a furanocoumarin, can affect cellular pathways regulating immune responses and potentially influence the tumor microenvironment, the specific proteins, enzymes, or receptors involved require detailed investigation. biosynth.com Research into related coumarins suggests potential interactions with various targets, including those involved in antiviral activity, such as viral proteins like protease, integrase, reverse transcriptase, and DNA polymerase, as well as preventing viral entry. mdpi.compensoft.net In silico studies, such as molecular docking and dynamic simulations, have been employed to predict the binding interactions of coumarins, including this compound, with viral enzymes like SARS-CoV-2 main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp). pensoft.net For instance, molecular docking studies have predicted binding interactions of this compound with key residues in SARS-CoV-2 Mpro, PLpro, and RdRp. pensoft.net

Further research should aim to experimentally validate these predicted interactions and identify other potential targets related to its observed immunomodulatory and potential anti-cancer activities. Techniques such as affinity chromatography, pull-down assays, and advanced proteomics could be employed to isolate and identify proteins that directly bind to this compound. High-throughput screening methods and pathway analysis using techniques like RNA sequencing and quantitative proteomics can help elucidate the broader cellular networks and signaling cascades affected by this compound treatment.

Preliminary in silico data on this compound's predicted interactions with SARS-CoV-2 enzymes include:

| Enzyme Target | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Interaction Types |

| SARS-CoV-2 Mpro | -5.95 | HIS 41, GLU 166, GLN 189 | H-Pi, Pi-H, Pi-H |

| SARS-CoV-2 PLpro | Data not explicitly available in snippets | Data not explicitly available in snippets | Data not explicitly available in snippets |

| SARS-CoV-2 RdRp | Data not explicitly available in snippets | Data not explicitly available in snippets | Data not explicitly available in snippets |

Note: Data for PLpro and RdRp interactions with this compound were not explicitly detailed in the provided search snippets, although the study mentioned docking against these targets. pensoft.net

Rational Design of this compound Analogues with Enhanced Specificity

The rational design and synthesis of this compound analogues represent a significant future direction to enhance its therapeutic potential. By modifying the chemical structure of this compound, researchers can aim to improve its specificity for particular targets, enhance its potency, optimize its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and potentially reduce off-target effects.

Structure-activity relationship (SAR) studies are crucial in this process. Although detailed SAR for this compound itself is limited in the provided information, studies on related coumarins highlight the importance of structural features, such as the site and number of hydroxyl groups and the angularity of furanocoumarins, in their biological activities. tandfonline.com Future research should focus on systematically synthesizing this compound derivatives with modifications to the furanobenzopyran core, the hydroxy and methylbutyl side chain, and the stereochemical configuration. ontosight.ai

Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, can guide the design process by predicting the biological activity and binding affinity of potential analogues before synthesis. pensoft.net High-throughput screening of synthesized analogues against identified molecular targets and in relevant cellular and in vivo models will be essential to identify compounds with improved properties. The goal is to develop analogues with enhanced efficacy against specific diseases, such as autoimmune disorders, inflammation, or particular types of cancer, with reduced potential for unwanted interactions.

Methodological Innovations in this compound Research and Discovery

Advancements in research methodologies are vital to accelerate the study and discovery of this compound and its analogues. Innovative approaches can improve the efficiency of isolation, characterization, biological evaluation, and understanding of this compound's mechanisms.

Methodological innovations in natural product research, such as advanced chromatographic techniques (e.g., countercurrent chromatography, supercritical fluid chromatography) and hyphenated techniques (e.g., LC-MS, GC-MS), can enhance the efficient isolation and purification of this compound from its natural sources and aid in the identification of related compounds. mdpi.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry are indispensable for the structural elucidation of novel analogues.

In the realm of biological evaluation, the development of more physiologically relevant in vitro models, such as organ-on-a-chip systems and 3D cell cultures, can provide more accurate predictions of this compound's effects in humans. researchgate.net High-content imaging and automated screening platforms can facilitate the rapid assessment of large libraries of this compound analogues for desired biological activities.

Furthermore, innovative computational methodologies, including machine learning and artificial intelligence algorithms, can be applied to predict potential targets, design novel analogues, and analyze complex biological data generated from this compound research. nih.govarxiv.org Advances in bioinformatics and systems biology will be crucial for integrating data from different research levels (genomics, proteomics, metabolomics) to gain a holistic understanding of this compound's effects on biological systems. nih.gov Methodological innovations in areas like participatory action research and the study of complex systems, while not directly related to the chemical compound itself, highlight the broader trend towards novel research approaches that could potentially be adapted for studying the complex biological interactions of compounds like this compound. uts.edu.auresearchgate.net

The application of cutting-edge research methodologies will be instrumental in unlocking the full therapeutic potential of this compound and guiding the development of next-generation therapeutics based on its structural scaffold.

Q & A

Q. How to ensure compliance with FAIR principles for this compound datasets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.